6-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one, commonly known as EDP-I, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of indole-2-one and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of EDP-I is not well understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the immune response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
EDP-I has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. It also modulates the immune response, leading to its anti-inflammatory effects. Additionally, EDP-I has been found to have antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
EDP-I has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic in vitro and in vivo. However, there are some limitations to its use in lab experiments. The compound is not water-soluble, which may limit its use in certain assays. Additionally, the mechanism of action of EDP-I is not well understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the scientific research of EDP-I. One potential direction is to further investigate its mechanism of action. This may lead to the development of more effective therapeutic applications. Another direction is to explore the use of EDP-I in combination with other compounds for the treatment of cancer and inflammatory diseases. Finally, more studies are needed to determine the safety and efficacy of EDP-I in humans.
Conclusion:
In conclusion, EDP-I is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been found to have anti-inflammatory and anti-tumor properties. Although the mechanism of action of EDP-I is not well understood, it has several biochemical and physiological effects that may contribute to its potential therapeutic applications. While there are some limitations to its use in lab experiments, there are several future directions for its scientific research.
Synthesemethoden
EDP-I is synthesized using a specific method that involves the reaction of 3,3-dimethyl-1H-indol-2-one with 3S-ethoxypyrrolidine-1-carbonyl chloride. The reaction takes place in the presence of a base and an organic solvent. The resulting compound is then purified using chromatography techniques. The purity of the compound is crucial for its scientific research applications.
Wissenschaftliche Forschungsanwendungen
EDP-I has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory and anti-tumor properties. The compound has been tested in vitro and in vivo for its efficacy in inhibiting the growth of cancer cells. It has also been tested for its potential use in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
6-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-12-7-8-19(10-12)15(20)11-5-6-13-14(9-11)18-16(21)17(13,2)3/h5-6,9,12H,4,7-8,10H2,1-3H3,(H,18,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJRXZBTJFRBEW-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)C2=CC3=C(C=C2)C(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)C2=CC3=C(C=C2)C(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.